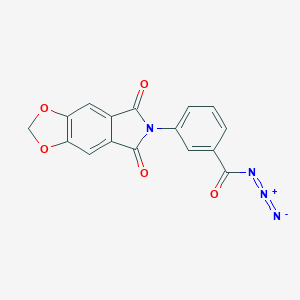
Mpb-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mpb-N3 is a complex organic compound characterized by its unique structure, which includes a dioxoloisoindole core and a benzoyl azide group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mpb-N3 typically involves multiple steps. One common method starts with the preparation of the dioxoloisoindole core, followed by the introduction of the benzoyl group and finally the azide group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also be considered for more efficient production.
化学反応の分析
Types of Reactions
Mpb-N3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.
科学的研究の応用
Mpb-N3 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and labeling agents.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Mpb-N3 involves its reactivity with various biological and chemical targets. The azide group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in bioconjugation and labeling studies.
類似化合物との比較
Similar Compounds
- 3-(5,7-Dioxo-5,7-dihydro-2H,6H-[1,3]dioxolo[4,5-f]isoindol-6-yl)benzoyl azide
- 6a,12a-Dihydro-6H-[1,3]dioxolo[4’,5’:5,6]benzofuro[3,2-c]chromen-3-ol
Uniqueness
Mpb-N3 is unique due to its specific structure, which combines a dioxoloisoindole core with a benzoyl azide group
特性
CAS番号 |
151391-35-4 |
|---|---|
分子式 |
C16H8N4O5 |
分子量 |
336.26 g/mol |
IUPAC名 |
3-(5,7-dioxo-[1,3]dioxolo[4,5-f]isoindol-6-yl)benzoyl azide |
InChI |
InChI=1S/C16H8N4O5/c17-19-18-14(21)8-2-1-3-9(4-8)20-15(22)10-5-12-13(25-7-24-12)6-11(10)16(20)23/h1-6H,7H2 |
InChIキー |
KWBRECSKGKGJMI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-] |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)N=[N+]=[N-] |
同義語 |
3-(5,6-methylenedioxy-2-phthalimidyl)benzoyl azide MPB-N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















